1-(Bromomethyl)naphthalene-8-carboxaldehyde chemical properties
1-(Bromomethyl)naphthalene-8-carboxaldehyde chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Potential of 1-(Bromomethyl)naphthalene-8-carboxaldehyde
Introduction: A Molecule Defined by Proximity and Potential
1-(Bromomethyl)naphthalene-8-carboxaldehyde is a bifunctional aromatic compound whose chemistry is dominated by the unique spatial relationship of its two reactive groups. The naphthalene scaffold forces the bromomethyl and carboxaldehyde substituents into a strained, proximate arrangement at the 1- and 8-positions, a configuration known as peri-substitution. This guide provides a comprehensive, scientifically-inferred profile of this molecule's properties, reactivity, and synthetic utility. Due to the scarcity of direct literature on this specific compound, this analysis is built upon the well-established principles of naphthalene chemistry, the known behavior of its constituent functional groups, and documented phenomena in analogous 1,8-disubstituted systems.[1][2][3] For researchers in drug discovery and materials science, this molecule represents a versatile and powerful building block for constructing complex, rigid scaffolds and novel heterocyclic systems.
Molecular Structure and Inferred Physicochemical Properties
The defining structural feature of 1-(Bromomethyl)naphthalene-8-carboxaldehyde is the steric strain imposed by the two peri substituents. The ideal bond angles of the functional groups cannot be accommodated within the ~2.5 Å distance between the 1- and 8-positions of the naphthalene core.[1] This forces the C-Br and C=O bonds out of the plane of the aromatic ring, leading to a distorted, non-planar ground-state geometry.[4][5] This inherent strain has profound implications for the molecule's reactivity and spectroscopic signature.
Caption: Molecular structure of 1-(Bromomethyl)naphthalene-8-carboxaldehyde.
Table 1: Inferred Physicochemical Properties
| Property | Value | Justification / Source Analogy |
| Molecular Formula | C₁₂H₉BrO | Derived from structure. |
| Molecular Weight | 249.11 g/mol | Calculated from formula. |
| Appearance | Off-white to yellow crystalline solid | Based on related compounds like 1-(bromomethyl)naphthalene.[6] |
| Solubility | Soluble in chlorinated solvents (DCM, chloroform), ethers (THF), and polar aprotic solvents (DMF, DMSO). Insoluble in water. | Typical for functionalized polycyclic aromatic hydrocarbons. |
| Melting Point | Expected > 60 °C | Higher than 1-(bromomethyl)naphthalene (53 °C) due to increased polarity and molecular weight.[6] |
Proposed Synthetic Pathway
A plausible and efficient synthesis of 1-(Bromomethyl)naphthalene-8-carboxaldehyde can be envisioned starting from the commercially available 1,8-dimethylnaphthalene. The strategy relies on the differential reactivity of the benzylic methyl groups, allowing for sequential functionalization.
Caption: Proposed two-step synthesis from 1,8-dimethylnaphthalene.
Protocol Rationale:
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Step 1: Selective Mono-oxidation: The first step involves the selective oxidation of one of the two methyl groups to an aldehyde. Reagents such as selenium dioxide (SeO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are known to perform such transformations on activated methyl groups. Controlling the stoichiometry (approximately one equivalent of the oxidant) is critical to minimize the formation of the dicarboxaldehyde byproduct.
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Step 2: Radical Bromination: The remaining methyl group is then converted to a bromomethyl group. This is a classic Wohl-Ziegler bromination using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) in a non-polar solvent like carbon tetrachloride or cyclohexane.[6] The aldehyde group is generally stable under these conditions, though the electron-withdrawing nature of the aldehyde may slightly decrease the reactivity of the remaining methyl group compared to the starting material.[7]
Predicted Spectroscopic Profile
The molecule's strained structure is expected to produce a distinct spectroscopic signature. The following predictions are based on data from analogous naphthalene derivatives.[8][9][10]
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals | Rationale |
| ¹H NMR | δ 9.5-10.5 ppm (s, 1H, -CHO)δ 4.8-5.2 ppm (s, 2H, -CH₂Br)δ 7.5-8.5 ppm (m, 6H, Ar-H) | The aldehyde proton is highly deshielded. The benzylic protons of the bromomethyl group appear as a sharp singlet. The aromatic region will show a complex multiplet pattern characteristic of a 1,8-disubstituted naphthalene. |
| ¹³C NMR | δ 190-195 ppm (-CHO)δ 120-140 ppm (Ar-C)δ 30-35 ppm (-CH₂Br) | The aldehyde carbonyl carbon is a key downfield signal. The brominated methylene carbon appears significantly upfield. Ten distinct aromatic signals are expected. |
| IR (cm⁻¹) | ~3050 (Ar C-H stretch)~2820, ~2720 (Aldehyde C-H stretch)~1700 (Aldehyde C=O stretch)~1580, ~1500 (Ar C=C stretch)~650 (C-Br stretch) | Strong, characteristic absorption for the aldehyde C=O bond is expected. The pair of C-H stretches (Fermi doublet) for the aldehyde is also a key diagnostic feature. |
| Mass Spec (EI) | M⁺ at m/z 248/250 (1:1 ratio)Fragment at m/z 169 [M-Br]⁺Fragment at m/z 220 [M-CHO]⁺ | The molecular ion will exhibit a characteristic isotopic pattern for a monobrominated compound. Facile loss of the bromine radical is the expected primary fragmentation pathway. |
Chemical Reactivity and Synthetic Utility
The power of 1-(Bromomethyl)naphthalene-8-carboxaldehyde lies in its dual reactivity, enabling both sequential and potentially concerted reactions.
Reactions of the Individual Functional Groups
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Aldehyde Moiety: The 8-carboxaldehyde group is expected to undergo all canonical aldehyde reactions, including oxidation to a carboxylic acid, reduction to a primary alcohol, reductive amination, Wittig olefination, and the formation of imines/Schiff bases with primary amines.
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Bromomethyl Moiety: As a benzylic-type halide, the 1-bromomethyl group is a potent electrophile, highly susceptible to Sₙ2 displacement by a wide range of nucleophiles (e.g., amines, alcohols, thiols, cyanides, and carbanions).
The Power of Proximity: Intramolecular Cyclizations
The most compelling aspect of this molecule is its potential for peri-interaction-driven intramolecular reactions. The proximity of the electrophilic bromomethyl carbon and the electrophilic aldehyde carbon creates a unique platform for forming new rings fused to the naphthalene core.
Caption: Key reactivity pathways for 1-(Bromomethyl)naphthalene-8-carboxaldehyde.
A key synthetic strategy involves using a bifunctional nucleophile (e.g., an amino acid, ethanolamine, ethylenediamine). The primary amine would first form an imine with the aldehyde, positioning a secondary nucleophile (e.g., -OH, -NH₂, -COO⁻) in perfect proximity to undergo an intramolecular Sₙ2 reaction with the bromomethyl group, leading to rapid and high-yielding formation of a complex heterocyclic system.
Applications in Research and Development
The unique structural and reactive properties of this molecule make it a valuable tool for advanced chemical synthesis.
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Scaffold for Medicinal Chemistry: The rigid naphthalene core is a well-established pharmacophore.[11][12] This compound allows for the rapid generation of diverse libraries of complex, fused-ring systems for screening in drug discovery programs.
-
Fluorescent Probes and Materials: The naphthalene system is inherently fluorescent.[4][13] Cyclization reactions can be used to create novel fluorophores whose emission properties (e.g., quantum yield, wavelength) are sensitive to their environment (e.g., pH, metal ion concentration), making them suitable as chemical sensors.
-
Macrocycle Synthesis: Its bifunctional nature makes it an ideal "linker" or "cornerstone" component for the template-free synthesis of complex macrocycles and cage compounds.
Handling and Safety Protocols
While specific toxicological data is unavailable, the hazards can be reliably inferred from analogous compounds like 1-(bromomethyl)naphthalene and other corrosive organic halides. It should be treated as a hazardous substance.
-
Primary Hazards: Expected to be corrosive, causing severe skin and eye damage. It is likely harmful if swallowed, inhaled, or absorbed through the skin. As a benzylic bromide, it is a potent lachrymator (tear-inducing agent).
-
Handling: Always handle in a well-ventilated chemical fume hood. Avoid formation of dust. Use an inert atmosphere for long-term storage to prevent hydrolysis.
Table 3: Recommended Personal Protective Equipment (PPE) and Handling
| Category | Recommendation |
| Engineering Controls | Certified Chemical Fume Hood |
| Eye/Face Protection | Safety glasses with side-shields and a face shield |
| Hand Protection | Nitrile or neoprene gloves (inspect prior to use) |
| Skin/Body Protection | Flame-retardant lab coat, closed-toe shoes |
| Respiratory Protection | Not required with proper engineering controls; use a NIOSH-approved respirator if dust cannot be avoided |
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